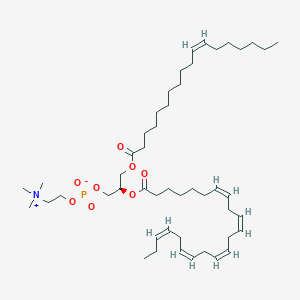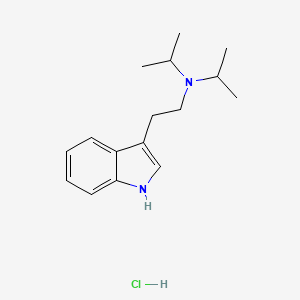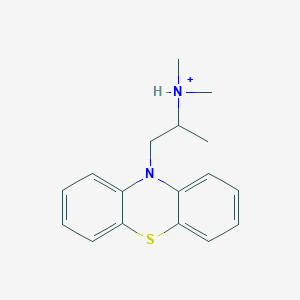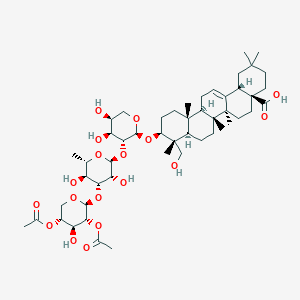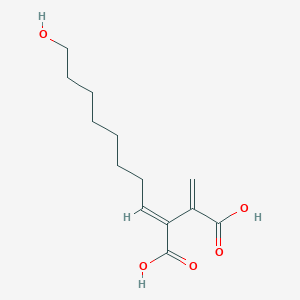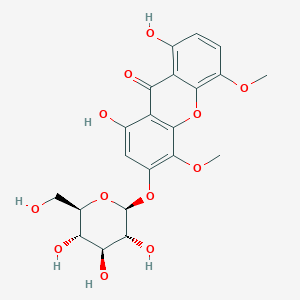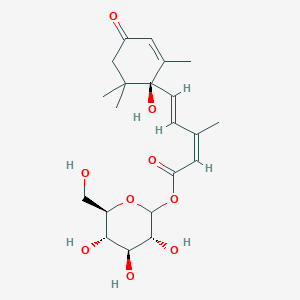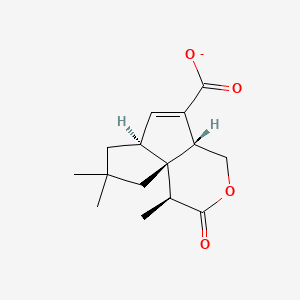
pentalenolactone D(1-)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pentalenolactone D(1-) is a monocarboxylic acid anion that is the conjugate base of pentalenolactone D, obtained by deprotonation of the carboxy group; major species at pH 7.3. It is a conjugate base of a pentalenolactone D.
Aplicaciones Científicas De Investigación
Biosynthesis and Enzymatic Studies
Biosynthetic Pathways : Pentalenolactone D plays a role in the biosynthesis of various sesquiterpenoid antibiotics. Studies have shown the involvement of specific enzymes in converting precursor substances to pentalenolactone D and other related compounds (Seo et al., 2011).
Enzymatic Inhibition and Cell Metabolism : Pentalenolactone D acts as an inhibitor of glyceraldehyde-3-phosphate dehydrogenase, influencing glucose metabolism in various eukaryotic cells. This inhibition impacts glycolysis and gluconeogenesis in cells (Duszenko et al., 1982).
Pharmacological and Biological Effects
Inhibition of Cell Proliferation : Pentalenolactone has been studied for its effect on inhibiting vascular smooth muscle cell proliferation, mediated by interference in the ERK1/2 cascade, a signaling pathway important in cell growth (Ikeda et al., 2001).
Sensitization to Hyperthermia : In certain contexts, pentalenolactone has been observed to sensitize cells to hyperthermia, particularly in conditions where ATP synthesis is compromised, such as hypoxia (Nagle et al., 1985).
Chemical Synthesis and Analysis
Synthetic Approaches : Research has been conducted on the synthesis of pentalenolactone D and related compounds, exploring methods like enantiospecific synthesis from natural products like glucose (Pellegrinet & Spanevello, 1997).
Biochemical Characterization : The biochemical properties of enzymes involved in the biosynthesis of pentalenolactone, such as PtlF, a short-chain dehydrogenase, have been studied to understand their role in the biosynthetic pathway (You et al., 2007).
Propiedades
Nombre del producto |
pentalenolactone D(1-) |
|---|---|
Fórmula molecular |
C15H19O4- |
Peso molecular |
263.31 g/mol |
Nombre IUPAC |
(1S,4aR,6aS,9aR)-1,8,8-trimethyl-2-oxo-1,4,4a,6a,7,9-hexahydropentaleno[1,6a-c]pyran-5-carboxylate |
InChI |
InChI=1S/C15H20O4/c1-8-13(18)19-6-11-10(12(16)17)4-9-5-14(2,3)7-15(8,9)11/h4,8-9,11H,5-7H2,1-3H3,(H,16,17)/p-1/t8-,9-,11+,15-/m1/s1 |
Clave InChI |
MRLXXQBBRNRWDA-LIEMUPCESA-M |
SMILES isomérico |
C[C@@H]1C(=O)OC[C@@H]2[C@]13CC(C[C@H]3C=C2C(=O)[O-])(C)C |
SMILES canónico |
CC1C(=O)OCC2C13CC(CC3C=C2C(=O)[O-])(C)C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(E)-[(3-bromophenyl)(3-hydroxyphenyl)methylidene]amino]thiourea](/img/structure/B1265260.png)
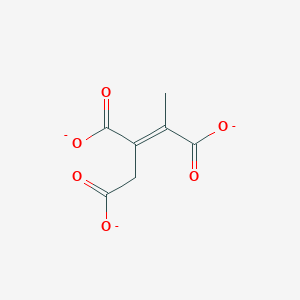
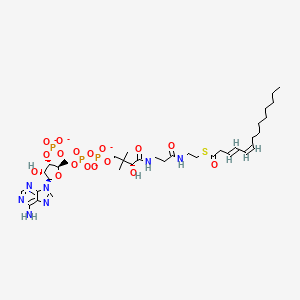
![2-ethoxyethyl (2S)-2-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenoxy)propanoate](/img/structure/B1265265.png)
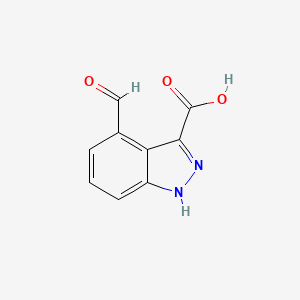
![4-[5-[2-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-3-yl]benzoic acid](/img/structure/B1265268.png)
![1-(14-Methyl-pentadecanyl)-2-(8-[3]-ladderane-octanyl)-sn-glycerol](/img/structure/B1265272.png)
